molecular formula C11H15BrClN B2353943 (3R)-3-(2-Bromophenyl)piperidine;hydrochloride CAS No. 1336565-35-5

(3R)-3-(2-Bromophenyl)piperidine;hydrochloride

Cat. No. B2353943
CAS RN: 1336565-35-5
M. Wt: 276.6
InChI Key: RWVFSHDBSPUFIP-VIFPVBQESA-N
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Description

“(3R)-3-(2-Bromophenyl)piperidine;hydrochloride” is a chemical compound with the molecular formula C11H15BrClN . It has a molecular weight of 276.6 . This compound is typically stored at 2-8°C .


Synthesis Analysis

Piperidones, which include “this compound”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m1./s1 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Enantiomeric Resolution and Simulation Studies

(3R)-3-(2-Bromophenyl)piperidine hydrochloride and its derivatives have been extensively studied in enantiomeric resolution and simulation. One study focused on the enantiomeric resolution of stereomers of a closely related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, using a Chiralpak IA column. The research highlighted the chiral recognition mechanism, emphasizing hydrogen bonding and π–π interactions as the major forces for chiral resolution, suggesting the potential of similar methods for (3R)-3-(2-Bromophenyl)piperidine hydrochloride (Ali et al., 2016).

Crystal and Molecular Structure Analysis

The compound's analogs have been subject to crystal and molecular structure analysis, offering insights into their conformation and interaction patterns. For example, the study on 4-Piperidinecarboxylic acid hydrochloride revealed its protonated piperidine ring in a chair conformation and detailed hydrogen bonding and electrostatic interactions, which could be relevant for understanding the structural properties of (3R)-3-(2-Bromophenyl)piperidine hydrochloride (Szafran et al., 2007).

Pharmaceutical Impurity Identification

The compound and its derivatives are also instrumental in identifying and characterizing impurities in pharmaceutical substances. A study on the identification of impurities in a drug related to multidrug-resistant tuberculosis highlighted the use of high-performance liquid chromatography and spectroscopic techniques, which could be applicable for ensuring the purity of (3R)-3-(2-Bromophenyl)piperidine hydrochloride in pharmaceutical contexts (Jayachandra et al., 2018).

Synthesis and Copolymerization

The compound's derivatives have applications in the synthesis and copolymerization of new materials. For instance, halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates, prepared via piperidine catalyzed Knoevenagel condensation, have been used for copolymerization with styrene, indicating potential applications in material science and polymer chemistry (Soto et al., 2019).

properties

IUPAC Name

(3R)-3-(2-bromophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGAQUWIYRKZTQ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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